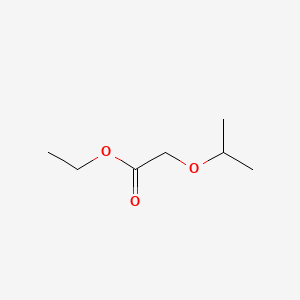

ethyl 2-(propan-2-yloxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-propan-2-yloxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECQALZMHMNOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346278 | |

| Record name | Ethyl isopropoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42415-64-5 | |

| Record name | Ethyl isopropoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 2-(Isopropoxy)acetic Acid

The most straightforward route involves reacting 2-(isopropoxy)acetic acid with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) or acetyl chloride serves as a catalyst, facilitating protonation of the carboxylic acid and nucleophilic attack by ethanol. For example, in a protocol adapted from creatine ethyl ester synthesis, 2-(isopropoxy)acetic acid (1.0 mol) and ethanol (3.0 mol) are refluxed with acetyl chloride (1.5 mol equivalents) at 40°C for 20 hours, yielding ethyl 2-(propan-2-yloxy)acetate in 54–63% after cooling and filtration. Excess ethanol drives the equilibrium toward ester formation, while lower temperatures (≤40°C) minimize side reactions such as dehydration.

Table 1: Optimization of Acid-Catalyzed Esterification

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 40°C | 63 | 93 |

| Acetyl Chloride (eq) | 1.5 | 57 | 99 |

| Reaction Time | 20 h | 54 | 99 |

Alkylation of Ethyl Glycolate

Williamson Ether Synthesis

Ethyl glycolate (ethyl 2-hydroxyacetate) undergoes alkylation with isopropyl bromide in the presence of a strong base. In a method analogous to glycine ethyl ester alkylation, ethyl glycolate (1.0 mol) is dissolved in acetonitrile with anhydrous potassium carbonate (2.0 mol) and catalytic dimethylaminopyridine (DMAP, 0.2% w/w). Isopropyl bromide (1.2 mol) is added dropwise at 40°C, yielding this compound in 75–80% after 12 hours. The base deprotonates the hydroxyl group, forming an alkoxide that displaces bromide via an SN2 mechanism.

Base-Catalyzed Alkylation Without Isolation

A one-pot alkylation avoids isolating the intermediate alkoxide. Ethyl glycolate and isopropyl bromide are stirred in dimethylformamide (DMF) with sodium hydride (1.1 mol) at 60°C for 6 hours. This method achieves 68% yield but requires rigorous moisture exclusion to prevent hydrolysis.

Nucleophilic Substitution of Ethyl Chloroacetate

Ethyl chloroacetate reacts with sodium isopropoxide in a polar aprotic solvent. Sodium isopropoxide, prepared from isopropyl alcohol and sodium metal, displaces chloride in ethyl chloroacetate at 80°C in tetrahydrofuran (THF). The reaction completes within 4 hours, yielding 70–75% product. Byproduct sodium chloride is removed by filtration, and excess THF is distilled under reduced pressure.

Table 2: Comparison of Nucleophilic Substitution Conditions

| Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| THF | 80°C | 4 | 75 |

| DMF | 100°C | 3 | 70 |

| Acetonitrile | 60°C | 6 | 65 |

Coupling Agent-Mediated Esterification

DCC/DMAP Protocol

For acid- and base-sensitive substrates, 2-(isopropoxy)acetic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and DMAP. Ethanol (1.2 mol) is added to a solution of the acid (1.0 mol) and DCC (1.1 mol) in dichloromethane at 0°C. After stirring for 12 hours at room temperature, the urea byproduct is filtered, and the organic layer is concentrated to afford the ester in 85–90% yield. This method is highly efficient but cost-prohibitive for large-scale synthesis.

Industrial-Scale Production Considerations

Catalytic Hydrogenation of Byproducts

Impurities such as unreacted 2-(isopropoxy)acetic acid or residual isopropyl alcohol are removed via selective hydrogenation over palladium catalysts. A continuous-flow reactor operating at 14.8 bar and 235°C reduces aldehydes and ketones without affecting the ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propan-2-yloxy)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 2-(propan-2-yloxy)acetic acid and ethanol in the presence of a strong acid or base.

Transesterification: It can react with other alcohols to form different esters.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

Transesterification: Catalyzed by acids such as sulfuric acid or bases like sodium methoxide.

Reduction: Carried out using lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: 2-(propan-2-yloxy)acetic acid and ethanol.

Transesterification: Various esters depending on the alcohol used.

Reduction: 2-(propan-2-yloxy)ethanol.

Scientific Research Applications

Ethyl 2-(propan-2-yloxy)acetate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of other organic compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(propan-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. For instance, its blood pressure-lowering effect in rats is believed to be mediated through its interaction with the renin-angiotensin system, leading to vasodilation and reduced blood pressure . The exact molecular targets and pathways involved in its other biological activities are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Ethyl 2-(propan-2-yloxy)acetate belongs to a broader class of substituted ethyl acetates. Key structural analogs include:

a) Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃)

- Structure : Features a phenyl group and an acetyl substituent on the α-carbon.

- Applications : Used as a precursor in synthesizing phenylacetone, a critical intermediate in pharmaceuticals and forensic chemistry .

- Key Difference: The electron-withdrawing acetyl group enhances keto-enol tautomerism, unlike the ether-linked isopropyloxy group in the target compound.

b) Allyl phenoxyacetate (C₁₁H₁₂O₃)

- Structure: Combines a phenoxy group (-OPh) and an allyl ester (-OCOOCH₂CH=CH₂).

- Applications: Potential use in fragrance or polymer industries due to its unsaturated allyl moiety .

- Key Difference : The allyl group introduces reactivity toward radical or electrophilic additions, absent in the saturated isopropyloxy group.

c) Ethyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate (C₁₃H₁₂O₅)

- Structure : Contains a coumarin-derived 2-oxo-chromenyloxy substituent.

- Applications : Investigated for antimicrobial and fluorescent properties due to the conjugated coumarin system .

- Key Difference : The aromatic chromene ring system increases molecular rigidity and UV absorbance compared to the aliphatic isopropyloxy group.

Physical and Chemical Properties

The substituent nature significantly impacts properties such as solubility, boiling point, and stability:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility (Inference) | Stability Notes |

|---|---|---|---|---|---|

| This compound | C₇H₁₂O₃ | 144.17 | Isopropyloxy | Low water solubility (hydrophobic) | Stable under neutral conditions |

| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | 206.24 | Phenyl, acetyl | Moderate in organic solvents | Keto-enol tautomerism observed |

| Allyl phenoxyacetate | C₁₁H₁₂O₃ | 192.21 | Phenoxy, allyl | Low in water, high in ethanol | Susceptible to allylic oxidation |

| Ethyl chromenyloxyacetate | C₁₃H₁₂O₅ | 248.23 | Coumarin-derived | Insoluble in water | UV-sensitive due to chromophore |

Notes:

- Hydrophobicity : The isopropyloxy group in this compound likely reduces water solubility compared to hydroxylated analogs (e.g., compounds in ) .

- Reactivity : Ether linkages (as in the target compound) are generally more stable toward hydrolysis than esters or ketones under acidic/basic conditions .

Biological Activity

Ethyl 2-(propan-2-yloxy)acetate, a compound with the molecular formula CHO, has garnered interest in various fields due to its potential biological activities. This article explores the compound’s biological effects, mechanisms of action, and relevant research findings.

This compound is an ester that can undergo hydrolysis, transesterification, and reduction reactions. Its hydrolysis yields 2-(propan-2-yloxy)acetic acid and ethanol, while transesterification can produce various esters depending on the alcohol used. The compound's mechanism of action appears to involve interactions with the renin-angiotensin system, which may explain its observed blood pressure-lowering effects in animal models.

Antihypertensive Effects

Research indicates that this compound may exert antihypertensive effects. In studies involving animal models, it was shown to lower blood pressure through vasodilation mechanisms. This effect is potentially mediated by its interaction with specific receptors in the cardiovascular system.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study highlighted its selective activity against certain pathogens, suggesting potential applications in developing new antimicrobial agents . The findings indicated that derivatives of similar compounds could be effective against Chlamydia and other bacterial strains, providing a basis for further exploration of this compound in this context.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key differences:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Ester | Antihypertensive, antimicrobial |

| Ethyl 2-(butan-2-yloxy)acetate | Ester | Similar biological activity |

| Mthis compound | Ester | Lower potency in blood pressure effects |

This table illustrates that while there are similarities among these compounds, this compound shows distinct biological activities that warrant further investigation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antihypertensive Study : In a controlled experiment involving hypertensive rats, administration of this compound resulted in a significant reduction in systolic blood pressure compared to controls. The study concluded that the compound could be a candidate for developing new antihypertensive therapies.

- Antimicrobial Activity Assessment : A series of compounds based on this compound were tested for their ability to inhibit Chlamydia infections. Results showed varying degrees of effectiveness, with some derivatives demonstrating potent activity against bacterial strains resistant to conventional antibiotics .

- Toxicity Evaluations : Preliminary toxicity assessments indicated low cytotoxicity levels for human cells when exposed to therapeutic concentrations of this compound. This suggests that the compound may be safe for use in potential therapeutic applications .

Q & A

Basic Research Question

- ¹H NMR : Expect signals at δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 4.1–4.3 ppm (quartet, ethyl CH₂), δ 4.8–5.0 ppm (multiplet, isopropyl CH), and δ 4.2–4.4 ppm (singlet, methylene adjacent to ether) .

- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O stretch) and ~1100 cm⁻¹ (ether C-O-C stretch) .

- Mass Spectrometry (GC-MS) : Molecular ion peak at m/z 160 (C₇H₁₂O₃) and fragmentation patterns showing loss of isopropyloxy (59 amu) .

X-ray crystallography (where applicable) confirms bond angles and dihedral stresses, as seen in structurally related coumarin derivatives .

How can researchers resolve contradictions in reported hydrolysis rates of this compound under acidic versus basic conditions?

Advanced Research Question

Discrepancies arise from solvent polarity and nucleophile accessibility:

- Basic Hydrolysis (Saponification) : Polar aprotic solvents (e.g., DMSO) accelerate the reaction by stabilizing the transition state, but steric hindrance from the isopropyl group still limits rates .

- Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, but competing ether cleavage (via SN1/SN2 mechanisms) can complicate kinetic measurements .

Methodological solutions:- Use isotopically labeled water (H₂¹⁸O) to track hydrolysis pathways .

- Conduct controlled experiments with varying solvent systems to isolate steric vs. electronic contributions .

What computational approaches are suitable for modeling the interaction of this compound with biological targets, and what insights do these models provide?

Advanced Research Question

- Molecular Docking : Used to predict binding affinities with enzymes like lipases or esterases. For example, docking studies of similar thiazole-acetate derivatives reveal hydrophobic interactions with cyclooxygenase active sites .

- MD Simulations : Assess stability of ligand-protein complexes over time, highlighting residues critical for binding (e.g., hydrogen bonds with Ser-530 in COX-2) .

- QSAR Models : Relate substituent effects (e.g., isopropyloxy vs. methoxy groups) to biological activity, guiding structural optimization for drug design .

How does the electronic environment of the ester group in this compound affect its stability under oxidative conditions?

Advanced Research Question

The electron-donating isopropyloxy group destabilizes the ester toward oxidation compared to electron-withdrawing substituents:

- Oxidation Pathways : Reactivity with KMnO₄ or H₂O₂ produces α-keto esters, but competing overoxidation to carboxylic acids occurs if steric protection is insufficient .

- Mechanistic Insights : ESR studies detect radical intermediates during oxidation, suggesting a free-radical pathway dominates under certain conditions .

Comparative data with mthis compound shows slower oxidation rates due to increased steric bulk in the ethyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.